(R)-RuCl[(benzene)(BINAP)]Cl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzene;chlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C6H6.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-5-3-1;;;/h1-32H;1-6H;2*1H;/q;;;;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFJVTMJOOTXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40Cl2P2Ru+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Structural Characterization of R Rucl Benzene Binap Cl Catalyst Precursors
Synthetic Methodologies for the Preparation of (R)-RuCl[(benzene)(BINAP)]Cl Precursors
The synthesis of this compound is a well-established procedure that relies on the careful coordination of the constituent ligands to a ruthenium metal center. The primary strategies involve the use of pre-synthesized ruthenium(II) precursors which are then reacted with the chiral BINAP ligand.
Routes Involving Ruthenium(II) Precursors and Ligand Coordination
The most prevalent and widely cited method for the preparation of this compound involves the reaction of a dimeric ruthenium(II) precursor, dichloro(benzene)ruthenium(II) dimer ([RuCl₂(benzene)]₂), with the chiral diphosphine ligand, (R)-BINAP. google.com This approach is advantageous as it utilizes a pre-organized benzene-ruthenium framework, facilitating a clean ligand substitution reaction.
The synthesis of the dimeric precursor, [RuCl₂(benzene)]₂, itself typically starts from ruthenium(III) chloride trihydrate (RuCl₃·3H₂O). In a common procedure, RuCl₃·3H₂O is reacted with 1,3-cyclohexadiene (B119728) in ethanol (B145695). This reaction proceeds via an in-situ aromatization of the cyclohexadiene to form the benzene (B151609) ligand coordinated to the ruthenium center, yielding the reddish-brown [RuCl₂(benzene)]₂ dimer. google.com
Once the dimer is obtained, it is reacted with (R)-BINAP. The reaction is generally carried out in a suitable solvent such as a mixture of ethanol and benzene or dichloromethane. google.com The mixture is typically stirred at temperatures ranging from 25 °C to 50 °C for a period of 30 minutes to several hours. google.com During this process, the dimeric ruthenium complex breaks apart to form the monomeric this compound. The final product is often precipitated by the addition of a less-polar solvent like diethyl ether, followed by filtration and drying under vacuum to yield a solid product.
| Reaction Step | Reagents | Typical Conditions | Product | Yield |
| Precursor Synthesis | RuCl₃·3H₂O, 1,3-cyclohexadiene | 90% Ethanol, 35 °C, 5 hours | [RuCl₂(benzene)]₂ | ~75% google.com |
| Final Complexation | [RuCl₂(benzene)]₂, (R)-BINAP | Ethanol/Benzene, 50 °C, 45 minutes | This compound | ~90% google.com |
This table provides an overview of a typical synthesis process. Conditions and yields may vary based on specific experimental parameters.
Strategies for Introducing the Chiral BINAP and Arene Ligands
The introduction of the chiral BINAP and the benzene arene ligand is a critical step that defines the catalyst's structure and subsequent stereochemical control. The (R)-BINAP ligand, a C₂-symmetric atropisomeric diphosphine, coordinates to the ruthenium center in a bidentate fashion through its two phosphorus atoms. This coordination creates a chiral environment around the metal.
Spectroscopic and Diffraction-Based Characterization Techniques for Precursor Structure Elucidation
To confirm the successful synthesis and elucidate the precise three-dimensional structure of this compound, a combination of spectroscopic and diffraction techniques is employed.
Single-crystal X-ray crystallography provides definitive proof of the molecular structure. Studies have revealed a pseudo-octahedral geometry for this complex. In this arrangement, the benzene ligand occupies one of the coordination sites, and the two phosphorus atoms of the BINAP ligand, along with two chloride ions, complete the coordination sphere around the central ruthenium atom. A notable feature is that one chloride ligand is positioned trans to the BINAP ligand. The average Ru-P bond length has been determined to be approximately 2.28 Å, which is indicative of strong π-backbonding between the ruthenium and phosphorus atoms.
Advanced NMR spectroscopy is another indispensable tool for characterizing the complex in solution. ³¹P NMR spectroscopy is particularly informative. For the analogous (S)-BINAP complex, the ³¹P nuclear magnetic resonance spectrum was determined using 85% H₃PO₄ as an external standard. google.com The spectrum typically shows a characteristic signal for the two equivalent phosphorus nuclei of the BINAP ligand, confirming its coordination to the ruthenium center. ¹H NMR spectroscopy is used to confirm the presence and coordination of the benzene and BINAP ligands by analyzing the chemical shifts and coupling patterns of their respective protons.
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements, which is compared against the calculated values for the proposed molecular formula to verify the purity of the synthesized complex. For the analogous [RuCl(benzene)((S)-BINAP)]Cl, the following results were obtained:
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 67.21 | 66.48 |
| Hydrogen (H) | 5.22 | 4.90 |
Data for the (S)-enantiomer, which is expected to be identical for the (R)-enantiomer. google.com
The melting point of the complex is another physical property used for characterization. The (S)-enantiomer was found to have a melting point of 114 to 125 °C (with decomposition). google.com
Considerations for Catalyst Purity and Handling in Research Settings
The purity of the this compound catalyst precursor is paramount for achieving high enantioselectivity in catalytic reactions. A critical factor is the enantiomeric excess (ee) of the (R)-BINAP ligand used in the synthesis. It is essential that the (R)-BINAP has an enantiomeric excess greater than 99% to prevent the formation of diastereomeric catalyst mixtures, which would ultimately lower the enantioselectivity of the desired product.
Furthermore, ruthenium-phosphine complexes, including this compound, are known to be sensitive to air and moisture. Oxidation of the phosphine (B1218219) ligand can occur, leading to catalyst deactivation. Therefore, it is imperative to handle the complex under an inert atmosphere, such as argon or nitrogen, using Schlenk line or glovebox techniques. Solvents should be thoroughly degassed before use to remove dissolved oxygen. When stored, the complex should be kept in a tightly sealed container under an inert atmosphere and in a cool, dark place to prevent degradation.
Catalytic Applications of R Rucl Benzene Binap Cl in Enantioselective Transformations
Asymmetric Hydrogenation of Prochiral Ketones
The asymmetric hydrogenation of ketones is a direct and environmentally benign method for producing optically active secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Ruthenium complexes incorporating the chiral diphosphine BINAP are exceptionally effective in this transformation, often achieving high levels of activity and enantioselectivity. nih.govresearchgate.net The catalyst system functions through the creation of a specific chiral environment that directs the addition of hydrogen to one of the two enantiofaces of the carbonyl group. nih.gov
The (R)-RuCl[(benzene)(BINAP)]Cl catalyst and related cationic BINAP-Ru(II) halide complexes demonstrate a broad substrate scope, effectively hydrogenating various types of ketones. researchgate.net
Aromatic and Heterocyclic Ketones: The catalyst is highly effective for the reduction of simple aryl ketones. nih.gov For instance, acetophenone (B1666503) and its derivatives are hydrogenated with high enantioselectivity. acs.org Heterocyclic ketones, such as 2-acetylthiophene (B1664040) and 2-acetylfuran, are also excellent substrates, often yielding corresponding alcohols with enantiomeric excesses (ee) greater than 90%. acs.org
Functionalized Ketones: The catalyst shows remarkable efficiency for ketones bearing additional functional groups, particularly those capable of chelation. wikipedia.org This includes α- and β-keto esters, which are reduced to the corresponding hydroxy esters with excellent diastereo- and enantioselectivity. pitt.eduresearchgate.netnih.gov Other susceptible substrates include α-amino ketones and γ-keto esters, the latter of which can be used in a one-step synthesis of chiral γ-lactones. researchgate.net
Limitations: While highly versatile, the catalyst system has limitations. The enantioselective reduction of simple, unfunctionalized dialkyl ketones is generally more challenging. uwindsor.ca Additionally, while aryl vinyl ketones can be hydrogenated, careful control is needed to prevent isomerization of the double bond. nih.gov
Table 1: Asymmetric Hydrogenation of Various Ketones with BINAP-Ru Catalysts| Ketone Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | (R)-BINAP/(R,R)-DPEN-Ru | (S)-1-Phenylethanol | 86% | acs.org |
| 2-Acetylthiophene | (S,S)-DIPOF/(R,R)-DPEN-Ru | (S)-1-(Thiophen-2-yl)ethanol | >90% | acs.org |
| 2-Acetylfuran | (S,S)-DIPOF/(R,R)-DPEN-Ru | (S)-1-(Furan-2-yl)ethanol | >90% | acs.org |
| Methyl 2,2-dimethyl-3-oxobutanoate | (R)-BINAP-Ru | Methyl (R)-3-hydroxy-2,2-dimethylbutanoate | 96% | harvard.edu |
The high degree of stereocontrol exerted by the this compound catalyst arises from the well-defined chiral pocket created by the (R)-BINAP ligand. harvard.edu This structure forces the ketone substrate to coordinate to the ruthenium center in a sterically favored orientation, exposing one face of the carbonyl to hydrogenation over the other. nih.govharvard.edu
For substrates with a pre-existing chiral center, such as racemic α-substituted β-keto esters, the catalyst can control the formation of a second stereocenter, a process known as dynamic kinetic resolution. nih.gov For example, the (R)-BINAP–Ru-catalyzed hydrogenation of racemic methyl α-(benzamidomethyl)-acetoacetate can produce the syn-(2S,3R) hydroxy ester with 94:6 diastereoselectivity and 99.5:0.5 enantioselectivity. nih.gov This demonstrates the catalyst's ability to selectively hydrogenate one enantiomer of the substrate while epimerizing the other, converting the racemic mixture into a single, highly pure stereoisomer. nih.gov
The efficiency and selectivity of hydrogenations using this compound are highly dependent on the reaction conditions. researchgate.net
Pressure: Hydrogenations can be conducted over a range of pressures, from as low as 4 atmospheres to 100 atmospheres or more. harvard.edu
Temperature: Reaction temperatures also vary, with successful hydrogenations reported at room temperature (23°C) up to 100°C. harvard.edu
Solvent: The choice of solvent is critical. Alcoholic solvents are commonly used, and in some cases, the solvent can participate in the catalytic cycle. nih.gov Dichloromethane is also an effective solvent for certain substrates. nih.gov The polarity and coordinating ability of the solvent can influence both catalyst activity and the observed stereoselectivity. researchgate.net
Catalyst Loading: These catalysts are highly active, allowing for very low catalyst loadings. Substrate-to-catalyst ratios (S/C) can be as high as 10,000, making the process economically viable. nih.gov
Ligand Effects: The stereoselectivity is also influenced by the specific ligands on the ruthenium center. researchgate.net Variations in the halogen ligand (Cl, Br, I) and substituents on the phenyl rings of the BINAP ligand can have remarkable effects on catalytic performance. researchgate.net
The stereochemical outcome of the reduction is generally predictable. For many ketone substrates, the (R)-BINAP catalyst delivers hydrogen to the Re face of the carbonyl, producing the (R)-alcohol. uwindsor.caharvard.edu This predictability is based on a mechanistic model where the ketone coordinates to the Ru-H species. nih.gov The steric profile of the BINAP ligand forces the larger substituent of the ketone to orient away from the bulky phenyl groups of the ligand, leading to a favored transition state for the hydride transfer. nih.govharvard.edu This diastereofacial selectivity is the key to the high enantiomeric excesses achieved with this catalytic system. harvard.edu
Asymmetric Hydrogenation of Unsaturated Carboxylic Acids and Esters
The this compound catalyst and related Ru-BINAP complexes are also employed in the asymmetric hydrogenation of olefinic double bonds, particularly in unsaturated carboxylic acids and their derivatives. researchgate.net
Cationic BINAP-Ru(II) complexes are effective catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. researchgate.net Mechanistic studies on the hydrogenation of itaconic acid, an α,β-unsaturated dicarboxylic acid, with Ru-BINAP systems confirm their catalytic activity for this class of substrates. The hydrogenation typically proceeds with high enantioselectivity.
However, the reactivity patterns can differ for esters. While Ru(II)-bisphosphine complexes are effective for unsaturated acids, they are often less so for the corresponding α,β-unsaturated esters. nih.gov For these ester substrates, catalysts based on other metals, such as iridium, may provide better conversions and enantioselectivities. nih.gov
Enantiocontrol in Hydrogenation of Olefinic Acids and Esters
The asymmetric hydrogenation of olefinic acids and esters is a cornerstone of enantioselective catalysis, providing direct access to valuable chiral carboxylic acids and their derivatives. Cationic BINAP-Ru(II) halide complexes are highly effective for these transformations, demonstrating excellent levels of enantiocontrol. researchgate.net The hydrogenation of α,β-unsaturated carboxylic acids, for instance, is catalyzed by Ru(II)-BINAP systems to produce chiral products with high enantiomeric excess (ee). nptel.ac.in
One notable industrial application is the synthesis of (S)-Naproxen, a nonsteroidal anti-inflammatory drug, which can be achieved through the asymmetric hydrogenation of naphthacrylic acid using a Ru-(S)-BINAP catalyst, affording the product in 98% ee. nptel.ac.in Similarly, the hydrogenation of tiglic acid to (S)-2-methylbutanoic acid proceeds with high enantioselectivity. researchgate.net
The catalyst is also highly proficient in the hydrogenation of functionalized esters, particularly β-keto esters. These reactions, typically conducted in alcoholic solvents, yield chiral β-hydroxy esters with high enantiomeric purity. nih.govpnas.org The mechanism is understood to involve the formation of a ruthenium hydride species which coordinates to the keto ester. The stereochemical outcome is dictated by the chiral environment created by the (R)-BINAP ligand, which favors the formation of one diastereomeric transition state over the other. nih.govharvard.edu
| Substrate | Product | Catalyst System | Yield (%) | ee (%) | Reference(s) |
| Naphthacrylic Acid | (S)-Naproxen | Ru(OAc)₂[(S)-BINAP] | High | 98 | nptel.ac.in |
| Tiglic Acid | (S)-2-Methylbutanoic Acid | Ru(OAc)₂[(S)-BINAP] | High | 88 | researchgate.net |
| Itaconic Acid | (S)-Methylsuccinic Acid | [RuH((R)-binap)₂]PF₆ | Quantitative | 87 | |
| Methyl acetoacetate (B1235776) | Methyl (R)-3-hydroxybutyrate | [RuCl((R)-BINAP)(benzene)]Cl | High | >98 | researchgate.netnih.gov |
| Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | syn-(2S,3R)-hydroxy ester | Cationic Ru-BINAP Halide | High | 99 | researchgate.net |
Influence of Functional Groups and Electronic Effects on Catalytic Efficiency
The efficiency and stereoselectivity of hydrogenations catalyzed by this compound and related complexes are profoundly influenced by the structural and electronic properties of the substrate and the catalyst itself. The presence and location of functional groups on the olefinic substrate play a crucial role in achieving high enantioselectivity, often through secondary interactions with the metal center that help lock the substrate into a preferred conformation during the hydrogen transfer step. nih.gov
For aryl ketones, substituents on the aromatic ring can exert significant electronic and steric effects. A comparative study on the hydrogenation of acetophenone derivatives revealed that ortho-substituted substrates often lead to higher enantioselectivities than their para-substituted counterparts. acs.org For example, o-chloroacetophenone was reduced with 92% ee, whereas p-chloroacetophenone yielded the product in only 85% ee using a related Ru(II)/diphosphine/diamine catalyst system. acs.org This suggests that steric hindrance near the prochiral center can enhance the facial discrimination by the chiral catalyst.
Electronic effects on the BINAP ligand also modulate catalytic performance. The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings of the phosphine (B1218219) ligand can alter the electron density at the ruthenium center, thereby affecting the catalyst's activity and selectivity. researchgate.net Studies have shown that while modifications to the electronic properties of the BINAP ligand may not drastically change enantioselectivity in all cases, electron-deficient ligands can sometimes lead to lower conversion rates. researchgate.net
| Substrate | Catalyst System | ee (%) | Comments | Reference(s) |
| o-Chloroacetophenone | [RuCl₂{(S,S)-diphosphine}{(R,R)-DPEN}] | 92 | Ortho-substituent leads to higher ee. | acs.org |
| p-Chloroacetophenone | [RuCl₂{(S,S)-diphosphine}{(R,R)-DPEN}] | 85 | Para-substituent results in lower ee. | acs.org |
| 2-Acetylthiophene | [RuCl₂{(S,S)-diphosphine}{(R,R)-DPEN}] | >90 | Heteroaromatic ketone shows high ee. | acs.org |
| 2-Acetylpyridine | [RuCl₂{(S,S)-diphosphine}{(R,R)-DPEN}] | 84 | Lower ee compared to thiophene (B33073) derivative. | acs.org |
Other Enantioselective Reduction and Transformation Reactions
Asymmetric Hydrogenation of Imines and Related C=N Systems
The asymmetric hydrogenation of imines provides one of the most direct and atom-economical routes to chiral amines, which are fundamental building blocks in pharmaceuticals and agrochemicals. Ruthenium complexes featuring chiral diphosphine ligands are effective catalysts for the reduction of the C=N double bond. While specific data for this compound is sparse, closely related cationic and neutral Ru-BINAP and Ru-diphosphine systems have demonstrated high efficacy in the hydrogenation of various imines, particularly N-aryl ketimines. dicp.ac.cn These reactions typically require hydrogen pressure and produce chiral amines with high enantioselectivity. The catalytic cycle is believed to involve the formation of a ruthenium hydride that adds across the C=N bond, with the stereochemistry being controlled by the chiral ligand.
Transfer Hydrogenation Reactions Catalyzed by this compound
Transfer hydrogenation offers a practical and often safer alternative to using high-pressure molecular hydrogen, employing organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. mdpi.comwestmont.edu Arene ruthenium(II) complexes, including those with BINAP ligands, are well-established catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. mdpi.comsoton.ac.uk
In a typical reaction, the catalyst facilitates the transfer of hydrogen from a donor, most commonly isopropanol, to a ketone substrate, such as acetophenone, to generate a chiral secondary alcohol. worktribe.comresearchgate.net These reactions are generally performed in the presence of a base (e.g., KOH or KOtBu) which is crucial for the catalytic cycle. mdpi.com The this compound complex and its p-cymene (B1678584) analogue are effective precatalysts for these transformations, leading to high conversions and enantioselectivities for a range of ketone substrates.
| Substrate | Hydrogen Donor | Catalyst System | Base | Yield (%) | ee (%) | Reference(s) |
| Acetophenone | Isopropanol | [RuCl₂(η⁶-arene)(P)] type | KOtBu | High | Moderate | mdpi.com |
| Acetophenone Derivatives | Formic Acid/Triethylamine | Ru(II)/TsDPEN complexes | N/A | High | Excellent | soton.ac.uk |
| Various Ketones | Isopropanol | [RuCl₂(PPh₃)₃] / Ligand | KOtBu | High | N/A | worktribe.com |
Explorations in Asymmetric Carbene Transfer Reactions (e.g., Cyclopropanation)
Asymmetric carbene transfer reactions, such as cyclopropanation, are powerful methods for constructing strained ring systems with high stereocontrol. While ruthenium complexes are known to catalyze cyclopropanation reactions, particularly with porphyrin or other specific diphosphine ligands, the application of this compound in this context is not well-documented in the literature. rsc.orgacs.org Existing studies on ruthenium-catalyzed asymmetric cyclopropanation typically employ different catalyst structures to achieve high enantioselectivity, suggesting that the specific steric and electronic environment of the BINAP-benzene-Ru complex may not be optimal for this class of transformation.
Investigations into Other Asymmetric Bond-Forming Reactions (e.g., C-H activation, C-C bond formation)
Direct C-H activation and C-C bond formation are at the forefront of modern synthetic chemistry, offering highly efficient pathways to complex molecules. Ruthenium is a versatile metal for these transformations, with numerous reports of Ru-catalyzed C-H arylation, alkylation, and other coupling reactions. researchgate.netmdpi.com However, these reactions often proceed through mechanisms that involve catalyst precursors like [RuCl₂(p-cymene)]₂ and may not require chiral phosphine ligands, or they may involve different ligand systems altogether. diva-portal.org
Similarly, ruthenium-catalyzed C-C bond forming reactions via transfer hydrogenation have been developed, allowing for the coupling of alcohols or aldehydes with unsaturated partners. nih.gov Despite the extensive research in Ru-catalysis, specific applications of the pre-formed cationic complex this compound as the primary catalyst for asymmetric C-H activation or C-C bond formation are not widely reported. These areas represent potential future extensions for the catalytic utility of this class of chiral complexes.
Strategies for Catalyst Recycling and Immobilization
To address the challenges of catalyst separation and reuse, several strategies have been explored for the recycling and immobilization of Ru-BINAP catalysts, which are applicable to this compound. These methods aim to heterogenize the homogeneous catalyst, thereby facilitating its recovery and multiple uses without significant loss of catalytic performance.
Covalent Immobilization on Solid Supports
One of the most common approaches is the covalent attachment of the catalyst or the chiral ligand to an insoluble solid support. This "heterogenization" transforms the soluble catalyst into a solid, which can be easily separated from the reaction mixture by simple filtration.
Silica (B1680970): Silica-based materials are widely used as supports due to their high surface area, mechanical and thermal stability, and well-defined porous structure. The BINAP ligand can be functionalized with a silane (B1218182) moiety, allowing for its covalent grafting onto the silica surface. Subsequent complexation with a ruthenium precursor yields the immobilized catalyst. Research on silica-immobilized BINAP-Ru catalysts has demonstrated their successful application in asymmetric hydrogenation reactions. These catalysts have shown the ability to be recycled and reused for multiple cycles with only a minor decrease in activity and enantioselectivity. For instance, a silica-immobilized BINAP-Ru catalyst was successfully used for five consecutive cycles in the asymmetric hydrogenation of various substrates. rsc.org
Polymers: Polymeric supports offer another versatile platform for the immobilization of Ru-BINAP catalysts. The BINAP ligand can be incorporated into the polymer backbone or grafted onto a pre-formed polymer. Polystyrene and other functionalized polymers have been employed for this purpose. In the asymmetric hydrogenation of methyl acetoacetate, a Ru catalyst coordinated with BINAP knitted into an aryl network polymer demonstrated excellent recyclability.
A key advantage of immobilization is the significant reduction of metal leaching into the product, which is a critical aspect, especially in the synthesis of pharmaceutical intermediates.
Catalyst Recycling through Membrane Filtration
Membrane filtration techniques, such as nanofiltration, provide an alternative method for the separation and recycling of homogeneous catalysts without the need for chemical modification of the catalyst itself. This approach relies on the size difference between the catalyst molecule and the product molecules. The reaction mixture is passed through a membrane that retains the larger catalyst complex while allowing the smaller product molecules to pass through. This method has been successfully applied to Ru-BINAP catalyst systems, demonstrating the potential for extending the catalyst's lifetime and enabling its reuse in subsequent batches.
Use of Biphasic Systems
Catalyst recycling can also be achieved by employing biphasic catalytic systems. In this strategy, the catalyst is dissolved in a phase that is immiscible with the product phase. After the reaction, the two phases are separated, and the catalyst-containing phase can be reused. Ionic liquids and fluorous phases have been investigated as potential media for immobilizing Ru-BINAP catalysts, allowing for their separation and recycling.
The selection of an appropriate recycling or immobilization strategy depends on several factors, including the specific reaction conditions, the nature of the substrate and product, and the desired level of catalyst purity in the final product. Each method presents its own set of advantages and challenges in terms of catalyst stability, activity, and the complexity of the recovery process.
Research Findings on Catalyst Reusability
Detailed studies on the reusability of immobilized Ru-BINAP catalysts have provided valuable insights into their long-term performance. The following table summarizes representative data from the literature on the recycling of a heterogeneous Ru/PMO-BINAP catalyst in the asymmetric hydrogenation of methyl acetoacetate.
| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 1 | 100 | 90.4 |
| 2 | 100 | 90.1 |
| 3 | 99.8 | 89.5 |
| 4 | 99.5 | 89.2 |
| 5 | 99.2 | 88.9 |
Data sourced from a study on the asymmetric hydrogenation of methyl acetoacetate using a Ru/PMO-BINAP catalyst. researchgate.net
The data clearly indicates that the immobilized catalyst maintains high conversion and enantioselectivity over multiple cycles, with only a slight decrease in performance. This demonstrates the robustness and efficiency of the heterogenization approach for the practical application of this compound and related catalysts in enantioselective transformations.
Mechanistic Insights into R Rucl Benzene Binap Cl Catalysis
Elucidation of Proposed Catalytic Cycles in Asymmetric Hydrogenation
The asymmetric hydrogenation of unsaturated compounds catalyzed by ruthenium-BINAP complexes, including (R)-RuCl[(benzene)(BINAP)]Cl, is a cornerstone of modern organic synthesis. Understanding the underlying catalytic cycles is crucial for optimizing reaction conditions and expanding the substrate scope. Two primary pathways have been proposed and extensively studied: the dihydride and the monohydride pathways.
The dihydride pathway is often considered the classical mechanism for Ru-BINAP catalyzed hydrogenations. This cycle involves the oxidative addition of molecular hydrogen (H₂) to a Ru(II) precursor, forming a Ru(IV) dihydride species. This key intermediate then coordinates the substrate, followed by migratory insertion of the double bond into a Ru-H bond and subsequent reductive elimination to yield the hydrogenated product and regenerate the Ru(II) catalyst.
In contrast, the monohydride pathway proposes the formation of a Ru(II) monohydride complex as the active catalytic species. This pathway is often invoked in transfer hydrogenation reactions where an alcohol serves as the hydrogen source, but it can also be relevant in direct hydrogenation, particularly under certain reaction conditions. The catalytic cycle proceeds through a metal-ligand bifunctional mechanism, where the substrate interacts with both the ruthenium center and a coordinated ligand. nih.gov
The prevalence of one pathway over the other is highly dependent on the specific substrate, solvent, and reaction parameters such as hydrogen pressure and temperature. nih.gov For instance, in the asymmetric reduction of certain ketones, the reaction can proceed through a network of both asymmetric hydrogenation (AH) using H₂ and asymmetric transfer hydrogenation (ATH) using an alcohol solvent. nih.gov The AH cycle, which aligns with the dihydride pathway, may dominate at ambient temperature with H₂ as the hydride source, while the ATH cycle, following a monohydride route, can become more significant at higher temperatures. nih.gov
The implications of these differing pathways are significant. The stereochemical outcome of the reaction is determined at the substrate coordination and hydrogen transfer steps, which differ structurally between the two cycles. The nature of the active catalyst and the key intermediates also varies, influencing catalyst stability and turnover frequency.
The concepts of inner-sphere and outer-sphere mechanisms are fundamental to understanding electron transfer processes in transition metal chemistry and can be extended to the context of hydrogen transfer in catalysis. wikipedia.orgyork.ac.ukijsr.netdavuniversity.orglibretexts.org
An inner-sphere mechanism involves the formation of a direct bond or a bridging ligand between the catalyst and the substrate within the primary coordination sphere of the metal. wikipedia.orgyork.ac.ukijsr.netdavuniversity.org In the context of hydrogenation, this would entail the direct coordination of the substrate to the ruthenium center prior to the hydrogen transfer step. This is the generally accepted model for the Ru-BINAP catalyzed hydrogenation of ketones, where the carbonyl group of the substrate coordinates to the ruthenium.
Conversely, an outer-sphere mechanism involves the transfer of an electron or, in this context, a hydride, without the substrate entering the inner coordination sphere of the metal. davuniversity.orglibretexts.org The interaction between the catalyst and substrate is weaker, mediated by electrostatic forces, van der Waals interactions, or hydrogen bonding. libretexts.org While less common for this type of catalysis, outer-sphere pathways could be considered in specific cases, particularly if direct coordination of the substrate is sterically hindered.
The distinction is critical as the inner-sphere pathway allows for a more intimate and well-defined geometric arrangement between the catalyst and substrate, which is essential for the high levels of enantioselectivity observed with this compound. The chiral environment created by the BINAP ligand is most effectively transmitted to the substrate when it is directly bound to the metal center.
Identification and Characterization of Active Catalytic Species
The precatalyst, this compound, is generally not the active catalytic species. It must undergo transformation under the reaction conditions to generate the true catalyst. Identifying and characterizing these active species and the intermediates in the catalytic cycle is a significant challenge that has been addressed using a variety of techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the phosphorus-containing BINAP ligand and thus provides valuable information about the coordination environment of the ruthenium center. uni-rostock.de Changes in the chemical shift and coupling constants of the phosphorus nuclei can indicate ligand exchange, the formation of new Ru-species, and the presence of intermediates in the catalytic cycle. uni-rostock.de
For example, in the synthesis of related Ru-BINAP complexes, ³¹P NMR has been used to characterize the formation of cationic BINAP-Ru(II) complexes in solution. orgsyn.org The observation of distinct signals in the ³¹P NMR spectrum can help to identify different species present in the reaction mixture and monitor their relative concentrations over time. While the direct observation of transient intermediates can be challenging due to their low concentration and short lifetimes, advanced NMR techniques can provide crucial insights into the mechanism.
The benzene (B151609) ligand in this compound is a labile group that is typically displaced during the activation of the catalyst. The removal of the arene ligand is a necessary step to open up coordination sites on the ruthenium center, allowing for the coordination of hydrogen and the substrate.
The formation of ruthenium hydride species is central to both the dihydride and monohydride catalytic cycles. These hydrides are the active agents for the reduction of the substrate. The heterolytic cleavage of H₂ is a key step in their formation, often facilitated by the presence of a base or the solvent.
The reactivity of the ruthenium hydride is influenced by the electronic properties of the other ligands bound to the metal. The electron-donating BINAP ligand, for example, increases the electron density on the ruthenium center, which in turn enhances the hydridic character of the Ru-H bond. This makes the hydride more nucleophilic and reactive towards the electrophilic carbon of the substrate's double bond. The concerted transfer of the hydridic Ru-H and a protic N-H (from a diamine ligand in some systems) to a ketone is a proposed mechanism that highlights the bifunctional nature of these catalysts. princeton.edu The formation of a hydrido complex, [RuII(terpy)(N^N)(H⁻)]⁺, has been observed in related ruthenium systems, which then acts as a hydride donor. nih.gov
Stereodetermining Steps and Rationalization of Enantioselective Pathways
The enantioselectivity of reactions catalyzed by this compound and related Ru-BINAP complexes originates from the distinct energetic pathways available for the formation of enantiomeric products. The catalyst's chiral architecture creates a highly specific environment that preferentially stabilizes the transition state leading to one enantiomer over the other.
The origin of enantioselectivity in Ru-BINAP catalyzed hydrogenations, particularly of functionalized ketones like β-keto esters, has been elucidated through a combination of experimental evidence and computational studies. The key stereodetermining step is the hydride transfer from the ruthenium center to the carbonyl carbon of the substrate. nih.govpnas.org
A widely accepted mechanistic model involves the formation of an active ruthenium hydride species, RuHCl(BINAP), from the precatalyst. pnas.org This intermediate coordinates with the β-keto ester to form a chelate complex. For the hydride transfer to occur efficiently, the carbonyl oxygen must be protonated, which increases the electrophilicity of the carbonyl carbon. nih.govpnas.org This protonation is facilitated by HCl, which is cogenerated during the formation of the active hydride species from the chloride precatalyst. pnas.org
The enantioselectivity arises from the energy difference between the two possible diastereomeric transition states, which lead to the (R) and (S) products, respectively. With the (R)-BINAP ligand, the transition state leading to the (R)-product is significantly more stable than the one leading to the (S)-product. pnas.orgharvard.edu This preference is attributed to steric factors. In the favored transition state (leading to the R-product), the substrate coordinates to the ruthenium center in a way that minimizes steric clash with the bulky phenyl groups of the BINAP ligand. pnas.orgharvard.edu Conversely, the transition state for the S-product forces the substrate's alkyl or aryl group into a sterically hindered position, creating a repulsive interaction with one of the equatorial phenyl groups of the BINAP ligand. pnas.org This destabilization raises the energy barrier for the formation of the (S)-enantiomer, thus ensuring the preferential formation of the (R)-product. Computational studies have identified a "lock-and-key" motif at the transition state as the origin of the high selectivity. researchgate.net
Chiral recognition is the process by which the chiral catalyst differentiates between the two prochiral faces of the substrate. In the this compound system, this recognition is governed by the C₂-symmetric chiral environment created by the (R)-BINAP ligand. The rigid atropisomeric binaphthyl backbone of BINAP forces the four phenyl groups on the phosphorus atoms into a specific, skewed arrangement. harvard.edu This conformation effectively blocks two of the four quadrants around the ruthenium center, leaving two accessible quadrants for substrate coordination. harvard.edu
Effective chiral recognition requires a secondary interaction between the catalyst and a functional group on the substrate, in addition to the primary coordination of the bond being hydrogenated. For instance, in the hydrogenation of β-keto esters, the ester group coordinates to the ruthenium center, forming a stable six-membered chelate ring in the transition state. nih.govpnas.org This chelation, combined with the steric constraints imposed by the BINAP ligand, rigidly orients the substrate, allowing only one of its prochiral faces to approach the ruthenium hydride for the reaction to proceed. This precise positioning is crucial for achieving high levels of enantioselectivity. pnas.org The interaction between the catalyst and substrate is a dynamic process, but the significant energy penalty associated with the sterically disfavored binding mode ensures the high fidelity of the chiral recognition.
Kinetic Studies and Reaction Rate Determinations
Kinetic studies of hydrogenations catalyzed by Ru-BINAP complexes reveal complex dependencies on various reaction parameters, including hydrogen pressure, substrate concentration, solvent, and the presence of additives like bases or acids.
In the asymmetric hydrogenation of geraniol (B1671447) using catalysts including R-RuCl[(p-cymene)(BINAP)]Cl, the reaction rate was found to increase with hydrogen pressure. researchgate.netrsc.org The choice of solvent also significantly impacts the reaction rate, with alcoholic solvents generally promoting higher activity. The rate was observed to decrease in the order methanol (B129727) > ethanol (B145695) > 1-propanol (B7761284) > 2-propanol. researchgate.netrsc.org
For the hydrogenation of ketones catalyzed by related Ru-BINAP/diamine complexes, dual mechanistic pathways have been proposed, depending on the reaction conditions. acs.org In the absence of a base, the reaction rate can be independent of H₂ pressure over a certain range, while in the presence of a base, the rate becomes dependent on H₂ pressure. acs.orgresearchgate.net Isotope effect studies using D₂ in place of H₂ have shown a significant kinetic isotope effect (kH/kD), which can be as high as 50 in the absence of a base, suggesting that H₂ cleavage is involved in the rate-determining step. acs.org However, in the presence of a strong base like KO-t-C₄H₉, this value drops dramatically, indicating a shift in the rate-determining step. acs.org
The following table summarizes the observed effects of different parameters on the reaction rate for Ru-BINAP catalyzed hydrogenations.
| Parameter | Observation | Implication on Mechanism |
| H₂ Pressure | Rate often increases with pressure, especially in the presence of a base. researchgate.netrsc.orgacs.org | H₂ activation or a step involving H₂ is at least partially rate-limiting. |
| Base | Addition of base significantly accelerates the rate up to a certain concentration, after which the rate may decrease. acs.orgresearchgate.net | Base facilitates a key step, possibly H₂ cleavage or product release. A change in the rate-determining step occurs. |
| Solvent | Protic solvents like methanol and ethanol generally give higher rates than bulkier alcohols. researchgate.netrsc.org | Solvent can act as a proton source, facilitating product release and regenerating the active catalyst. researchgate.net |
| Isotope Effect (kH/kD) | Large without base; small with base. acs.org | Confirms that the role of hydrogen and the rate-determining step change with the addition of a base. |
These kinetic profiles underscore that the reaction mechanism is not static but can adapt to the specific conditions, involving different rate-limiting steps and intermediates.
Influence of Counterions, Bases, and Additives on Reaction Mechanism and Selectivity
The catalytic activity and selectivity of the this compound system are profoundly influenced by the chemical environment, including the nature of the counterions, the presence of bases, and other additives. researchgate.net
Counterions and Halide Effects: The anionic ligands on the ruthenium precatalyst play a critical role. For the hydrogenation of β-keto esters, chloride-containing precatalysts like this compound exhibit much higher activity than their acetate-containing counterparts, Ru(OCOCH₃)₂(BINAP). pnas.org This is because the reaction of the chloride precatalyst with H₂ generates HCl. This strong acid is highly effective at protonating the substrate's carbonyl group in the transition state, which facilitates the crucial hydride transfer step. pnas.org In contrast, the acetate (B1210297) complex generates the much weaker acetic acid, resulting in slower catalysis. pnas.org The identity of the halide itself (Cl⁻, Br⁻, I⁻) can also have a remarkable effect on catalytic efficiency. researchgate.net In some Ru-catalyzed reactions, the addition of iodide has been shown to increase catalytic activity up to 15-fold and enhance enantioselectivity by stabilizing the preferred transition state through hydrogen bonding. utexas.eduresearchgate.net
Bases: The addition of an alkaline or strong organic base often accelerates the hydrogenation of ketones. acs.orgresearchgate.net The base is believed to facilitate the heterolytic cleavage of H₂ to form the active ruthenium hydride species, which is a key step in the catalytic cycle. However, the effect is complex; while the rate initially increases with base concentration, it can subsequently decrease at higher molarities. acs.orgresearchgate.net This suggests that an optimal base concentration exists and that excess base may lead to the formation of inactive or less active catalyst species. Importantly, for many Ru-BINAP catalyzed hydrogenations, the level of enantioselectivity remains high and is often unaffected by the presence or absence of a base. acs.orgresearchgate.net
Other Additives and Supports: The catalytic system can also be modified by other additives or by immobilizing the catalyst on a solid support. For instance, in certain enantioselective hydrogenations, the addition of CeCl₃·7H₂O has been reported to be an effective additive. acs.org When [RuCl((R)-BINAP)(p-cymene)]Cl is immobilized on supports like montmorillonite, the stereoselective outcome becomes dependent on the method of immobilization. researchgate.net The use of heteropolyacids as anchoring agents can also significantly alter the catalyst's performance. researchgate.net
The following table summarizes the influence of various additives on the catalytic system.
| Additive/Component | Effect | Rationale |
| Chloride (from precatalyst) | High catalytic activity. pnas.org | In situ generation of HCl, a strong acid, which protonates and activates the substrate. pnas.org |
| Acetate (from precatalyst) | Lower catalytic activity. pnas.org | In situ generation of weaker acetic acid, leading to less efficient substrate activation. pnas.org |
| Iodide | Can significantly increase reaction rate and enantioselectivity. utexas.eduresearchgate.net | Stabilizes the preferred transition state and defines stereochemistry at the Ru center. utexas.edu |
| Alkaline/Organic Bases | Accelerate reaction rate. acs.orgresearchgate.net | Facilitate heterolytic cleavage of H₂ to form the active hydride catalyst. |
| Solid Supports (e.g., Montmorillonite) | Performance and stereoselectivity depend on immobilization method. researchgate.net | Surface interactions can alter the catalyst's structure and accessibility. |
Ligand Design, Modification, and Analogous Ruthenium Complexes
Impact of BINAP Chiral Ligand Modifications on Catalytic Performance
The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand is the cornerstone of the catalyst's chirality and efficacy. Altering its structure, either at the phosphine (B1218219) substituents or the binaphthyl core, can induce significant changes in catalytic activity and enantioselectivity.
For instance, in the asymmetric hydrogenation of geraniol (B1671447), the use of (R)-Ru(OAc)₂ with T-BINAP (p-Tolyl BINAP) resulted in the highest enantiomeric excess compared to the standard BINAP ligand under similar conditions rsc.org. This demonstrates that even subtle electronic modifications can lead to superior chiral induction. The choice of substituent is often substrate-dependent, with different substituted BINAP derivatives showing optimal performance for different classes of compounds acs.org.
| Catalyst | Substrate | Solvent | Enantiomeric Excess (% ee) | Reference |
| Ru(OAc)₂(BINAP) | Geraniol | Methanol (B129727) | 76% (R) | rsc.org |
| (R)-Ru(OAc)₂(T-BINAP) | Geraniol | Methanol | 82% (S) | rsc.org |
| (R)-RuCl[(p-cymene)(BINAP)]Cl | Geraniol | Methanol | 76% (S) | rsc.org |
Beyond the phosphine groups, modifications to the binaphthyl backbone of the BINAP ligand offer another avenue for catalyst optimization. One significant modification is the partial hydrogenation of the naphthalene (B1677914) rings to create H₈-BINAP. This alteration makes the ligand more flexible and changes the dihedral angle between the two naphthyl planes, which is a critical parameter for determining the chiral pocket around the metal center .
For example, the catalyst Ru(OAc)₂[(S)-H₈-BINAP] has been effectively used in the asymmetric hydrogenation of certain α,β-unsaturated carboxylic acids, achieving an enantiomeric excess of 85% researchgate.net. The structural change from the rigid, aromatic system of BINAP to the more flexible, alicyclic framework of H₈-BINAP can lead to different substrate-ligand interactions, sometimes resulting in improved enantioselectivity for specific reactions .
Exploration of Alternative Ancillary Arene Ligands (e.g., p-Cymene) and Their Influence
The benzene (B151609) ring in (R)-RuCl[(benzene)(BINAP)]Cl is an ancillary or "spectator" ligand, but its identity is not inconsequential. Replacing benzene with other arenes, most notably p-cymene (B1678584), can significantly impact the catalyst's physical and catalytic properties. Ruthenium p-cymene complexes are widely studied in catalysis mdpi.comnih.gov.
The primary advantage of using p-cymene is the enhanced solubility of the resulting catalyst in less polar organic solvents. This improved solubility can lead to higher effective catalyst concentrations and, consequently, increased reaction rates. It has been noted that the turnover frequency (TOF) for certain hydrogenations can be improved by a factor of 2 to 3 when switching from a benzene to a p-cymene ligand. Furthermore, the bulky isopropyl group of p-cymene can also exert a steric influence on the catalytic pocket, which may be beneficial for certain substrates. In the hydrogenation of geraniol, the p-cymene variant provided comparable enantioselectivity to other BINAP-based catalysts rsc.org.
| Catalyst | Arene Ligand | Key Advantages |
| (R)-RuCl[(benzene )(BINAP)]Cl | Benzene | Standard benchmark catalyst. |
| (R)-RuCl[(p-cymene )(BINAP)]Cl | p-Cymene | Enhanced solubility, potential for higher TOF. researchgate.net |
Catalyst Tuning and Optimization via Ligand Substitution and Derivatization
Catalyst tuning is a holistic process involving the modification of multiple components to achieve optimal performance for a specific chemical transformation. The strategies discussed previously—altering phosphine substituents and the arene ligand—are central to this process. Another critical variable is the halide ligand (X) in complexes of the type [RuX(BINAP)(arene)]Y. Studies have shown that changing the halide from chloride (Cl) to bromide (Br) or iodide (I) can have a remarkable effect on catalytic efficiency and stereoselectivity researchgate.net.
Comparative Analysis of this compound with Other Chiral Ruthenium(II)-Phosphine Systems
While the Ru-BINAP system is a benchmark in asymmetric hydrogenation, it is one of many effective chiral Ruthenium(II)-phosphine catalysts. A comparative analysis situates its performance within the broader context of asymmetric catalysis.
For the benchmark reaction of hydrogenating acetophenone (B1666503), a catalyst system based on (R)-BINAP and a chiral diamine achieves high enantioselectivity (86% ee) acs.org. However, a similar system using a different diphosphine ligand, (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane, can afford even higher selectivity (90% ee), demonstrating that BINAP is not universally superior for all substrates acs.org.
Other classes of ligands, such as those with different backbone structures or chirality at the phosphorus atom (P-chiral ligands), have also been developed nih.govliv.ac.uk. For instance, ligands like SEGPHOS, which have a narrower dihedral angle than BINAP, have been shown to form more enantioselective catalysts in some cases wikipedia.org. The choice of catalyst often involves a trade-off between activity, selectivity, substrate scope, and cost. While Ru-BINAP systems are renowned for their broad applicability, particularly for functionalized ketones and olefins, other systems may offer advantages for specific, targeted transformations harvard.edunptel.ac.in.
| Catalyst System | Ligand Type | Substrate | Enantiomeric Excess (% ee) | Reference |
| Ru-(R)-BINAP/Diamine | Atropisomeric | Acetophenone | 86% | acs.org |
| Ru-(S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane | Backbone Chiral | Acetophenone | 90% | acs.org |
| Ru-(R)-MeO-BIPHEP | Atropisomeric | Enamide | 92% | nptel.ac.in |
Theoretical and Computational Chemistry Studies of R Rucl Benzene Binap Cl Catalysis
Density Functional Theory (DFT) Calculations on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a cornerstone of computational catalysis research, enabling the mapping of potential energy surfaces for complex reactions. For catalysts related to the (R)-RuCl[(benzene)(BINAP)]Cl system, DFT calculations have been instrumental in outlining the mechanistic steps of asymmetric hydrogenation.
The generally accepted pathway for ketone and olefin hydrogenation by Ru-BINAP systems involves several key steps. The cycle begins with the activation of the precatalyst, which may involve the dissociation of a ligand to open a coordination site. This is followed by the heterolytic cleavage of molecular hydrogen (H₂) to form a ruthenium hydride species, which is the active catalyst. The substrate then coordinates to this active species. The crucial steps of hydrogen transfer to the substrate follow, often proceeding in a stepwise manner. Finally, the product is released, and the catalyst is regenerated.
Illustrative Energy Profile for a Generic Ru-BINAP Catalyzed Hydrogenation Step
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactant Complex (Catalyst + H₂ + Substrate) | Initial state before hydrogen transfer | 0.0 |
| Transition State (TS1) | Hydride transfer to the substrate | +21.3 unizar.es |
| Intermediate Complex | Half-hydrogenated substrate bound to catalyst | +5.0 |
| Transition State (TS2) | Proton transfer and product formation | +15.7 |
| Product Complex (Catalyst + Product) | Final state before product release | -22.0 unizar.es |
Note: The energy values are representative and based on a model system for ethene hydrogenation unizar.es. Actual values for this compound with different substrates may vary.
Computational Modeling of Enantioselectivity and Transition State Structures
The defining feature of catalysts like this compound is their ability to produce one enantiomer of a chiral product in high excess. Computational modeling is crucial for understanding the origin of this enantioselectivity. The selectivity is determined by the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products. Even a small energy difference can lead to a high enantiomeric excess (ee).
The prevailing model, originally proposed by Noyori and supported by numerous computational studies, is based on the unique steric environment created by the chiral BINAP ligand harvard.edu. The C₂-symmetric, atropisomeric structure of (R)-BINAP arranges its four phenyl groups in a way that creates a "chiral pocket" around the ruthenium center. This arrangement results in four quadrants around the metal: two that are sterically hindered by the axial phenyl groups and two that are relatively open due to the equatorial phenyl groups harvard.edu.
For a prochiral substrate to coordinate and undergo hydrogenation, it must fit into this pocket. The two possible approaches of the substrate (leading to the R or S product) result in two different transition state structures. The favored pathway is the one where the larger substituent on the substrate is oriented towards an open quadrant, minimizing steric repulsion. The disfavored pathway involves placing this bulky group in a hindered quadrant, raising the energy of the transition state rsc.org. DFT calculations have successfully quantified this energy difference. For a RuCl₂-((R)-BINAP)-catalyzed reaction, a systematic search identified the lowest energy transition states for each enantiomer, confirming that the one leading to the experimentally observed product was indeed more stable researchgate.net. The stability of these transition states is governed by a delicate balance of non-covalent interactions, including steric repulsions and stabilizing CH/π interactions between the substrate and the phenyl rings of the BINAP ligand nih.govresearchgate.net.
Conceptual Model of Transition State Energetics
| Transition State | Substrate Orientation | Key Interactions | Relative Energy (ΔΔG‡) | Expected Product |
|---|---|---|---|---|
| Favored TS | Large substituent in open quadrant | Minimized steric repulsion, potential for stabilizing CH/π interactions | 0 (Reference) | Major Enantiomer |
| Disfavored TS | Large substituent in hindered quadrant | Significant steric repulsion with axial phenyl groups of BINAP | > 0 kcal/mol | Minor Enantiomer |
Prediction of Catalyst Performance, Substrate Reactivity, and Ligand Effects
Computational chemistry allows for the in silico design and screening of catalysts, predicting how modifications to the ligand or substrate will impact performance. For Ru-BINAP systems, DFT can be used to calculate how changes in the electronic or steric properties of the BINAP ligand affect the activation barriers of key steps in the catalytic cycle.
Ligand Effects: The electronic properties of the BINAP ligand can be tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to its phenyl rings. Computational studies on similar phosphine-ligated manganese catalysts have shown that EDGs can increase catalyst activity nih.gov. This is because they increase the electron density on the phosphorus atoms, which in turn enhances the basicity of other atoms in the catalyst system that are involved in the crucial H₂ activation step nih.gov. Conversely, EWGs might increase the thermodynamic driving force but lead to a higher kinetic barrier for H₂ activation nih.gov.
Substrate Reactivity: The nature of the substrate is also critical. Ru-BINAP catalysts are particularly effective for functionalized substrates, such as β-keto esters, where a nearby heteroatom can coordinate to the ruthenium center harvard.eduethz.ch. This secondary coordination helps to lock the substrate into a specific conformation within the chiral pocket, enhancing enantioselectivity. DFT models can be used to quantify the binding energy of different substrates and predict their relative reactivity and the likely stereochemical outcome.
Predicted Effects of Ligand Modification on Catalyst Activity
| Ligand Modification | Electronic Effect | Predicted Impact on H₂ Activation Step | Predicted Overall Catalyst Performance |
|---|---|---|---|
| Adding Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Increases electron density on P; enhances basicity of cooperating groups | Lower kinetic barrier | Higher activity (faster rate) nih.gov |
| Adding Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) | Decreases electron density on P; reduces basicity of cooperating groups | Higher kinetic barrier | Lower activity (slower rate) nih.gov |
Elucidation of Electronic Structures and Bonding Characteristics within the Catalytic Cycle
Understanding the electronic structure of the catalyst throughout its reaction cycle is key to rationalizing its reactivity. Computational methods like Bonding Evolution Theory (BET) and charge analysis (e.g., Bader charge analysis) provide a detailed picture of how electrons are redistributed during bond formation and cleavage.
In the context of Noyori-type hydrogenation, the mechanism is often described as a "metal-ligand bifunctional" process acs.org. In these systems, the ruthenium center and a coordinated ligand (often an amine) work in concert. The ruthenium hydride (Ru-H) bond delivers a hydride (H⁻), while the ligand delivers a proton (H⁺) acs.org. This occurs through a six-membered pericyclic transition state involving the Ru, H, the substrate's C=O or C=C bond, and the N-H group of the ligand unizar.es.
BET analysis, which tracks changes in the topology of the Electron Localization Function (ELF), has refined this picture. For a model Noyori hydrogenation, BET showed that the process is not fully concerted. The hydride transfer from the ruthenium to the carbon atom occurs before the system reaches the transition state. The proton transfer from the ligand to the oxygen (or other carbon) atom occurs after the transition state unizar.es. This asynchronous process is driven by the electrophilic character of the substrate's carbon atom, which facilitates the initial hydride attack.
Throughout the cycle, the oxidation state and electron count of the ruthenium center change. For instance, the heterolytic cleavage of H₂ can be viewed as an oxidative addition, formally changing the Ru(II) center to a Ru(IV) dihydride species, before reductive elimination of the product regenerates the Ru(II) state. Bader charge analysis can be used to calculate the partial atomic charges on the ruthenium atom and its coordinated atoms at each stage, providing quantitative insight into the electronic push-pull effects that drive the reaction rsc.org.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Efficient Catalytic Processes
A primary focus of future research is the development of more sustainable and efficient processes utilizing (R)-RuCl[(benzene)(BINAP)]Cl and its derivatives. This involves strategies to improve catalyst stability, facilitate its separation from the reaction products, and enable its effective recycling and reuse. A key approach in this area is the immobilization of the catalyst on solid supports.
Researchers have successfully immobilized BINAP-Ru catalysts on a variety of materials, including metal oxides, silica (B1680970), and even biodegradable supports like microcrystalline cellulose (B213188). catalysiscongress.comrsc.orgdiva-portal.org For instance, a heterogeneous catalyst prepared by immobilizing a Ru/BINAP complex on microcrystalline cellulose has been effectively used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. diva-portal.org This method not only allows for easy recovery and recycling of the catalyst but also leverages an environmentally benign and cost-effective support material. diva-portal.org
Another avenue being explored is the use of dendritic Ru-BINAP catalysts. These dendritic structures can be functionalized to enable facile separation from the reaction mixture through techniques like phase separation, leading to high catalytic activity and enantioselectivity over multiple cycles.
The development of catalytic systems that can operate in more environmentally friendly solvents is also a significant area of research. While many current applications of Ru-BINAP catalysts utilize organic solvents, efforts are being made to adapt these systems to greener alternatives, including supercritical fluids like carbon dioxide. liv.ac.uk Although challenges remain in maintaining high activity and enantioselectivity in such media, the use of fluoroalkylated BINAP ligands has shown some promise in enhancing catalyst performance in supercritical CO2. liv.ac.uk
Expansion of Substrate Scope to Challenging Substrates
While this compound and related catalysts have demonstrated remarkable success in the asymmetric hydrogenation of a range of substrates, researchers are continuously working to expand their applicability to more challenging molecules. This includes the enantioselective reduction of substrates that are sterically hindered or possess multiple functional groups that could potentially interfere with the catalytic process.
The versatility of Ru-BINAP catalysts has been demonstrated in the asymmetric hydrogenation of a wide array of functionalized molecules, including:
Enamides
Alkyl- and aryl-substituted acrylic acids
β,γ-unsaturated carboxylic acids
Allylic and homoallylic alcohols
A variety of functionalized ketones, such as β-keto esters and α-amino ketones. iupac.org
Recent research has also shown the potential of Ru-BINAP catalysts in more complex transformations. For example, an iodide-modified ruthenium-BINAP catalyst has been successfully employed in the enantioselective carbonyl reductive coupling of alkoxyallenes to produce syn-sec,tert-diols, which are important structural motifs in many natural products. nih.gov
Future work in this area will likely focus on the hydrogenation of less activated olefins, heteroaromatic compounds, and substrates with multiple stereocenters, requiring even higher levels of chemo- and stereoselectivity.
Integration of this compound Catalysis into Flow Chemistry and Scalable Processes
The transition from batch to continuous flow processes is a key trend in modern chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. Integrating this compound catalysis into flow chemistry is a promising research direction.
Continuous flow systems can offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. Furthermore, the use of immobilized catalysts is particularly well-suited for flow reactors, allowing for continuous operation without the need for downstream catalyst separation.
A notable example is the asymmetric hydrogenation of diethyl itaconate in a continuous-flow system using a supported Ru-BINAP catalyst. catalysiscongress.com In this system, a ruthenium catalyst supported on zirconium dioxide (ZrO2) with (S)-BINAP as the chiral ligand demonstrated high yield and enantioselectivity. catalysiscongress.com Such systems highlight the potential for developing highly efficient and scalable processes for the production of chiral molecules.
Future research will likely focus on optimizing reactor design, developing more robust immobilized catalysts that can withstand the mechanical stresses of flow conditions, and expanding the range of reactions catalyzed by this compound that can be adapted to continuous manufacturing.
Design and Synthesis of Next-Generation Chiral Ruthenium Catalysts
The design and synthesis of new chiral ligands and ruthenium complexes are central to advancing the field of asymmetric catalysis. While the BINAP ligand has been immensely successful, there is ongoing research to develop next-generation catalysts with improved activity, selectivity, and substrate scope.
One approach involves the synthesis of new mononuclear ruthenium complexes, such as Ru(OCOR)2(binap) and cationic [RuX(binap)(arene)]Y complexes. iupac.org These catalysts have shown high efficiency in the asymmetric hydrogenation of a variety of substrates. The modification of the arene ligand in complexes like (R)-RuCl[(arene)(BINAP)]Cl can also influence the catalyst's performance. For instance, replacing the benzene (B151609) ligand with p-cymene (B1678584) can lead to more stable complexes. iupac.org
Another strategy is the development of novel chiral ligands based on the binaphthyl scaffold. acs.org By introducing different functional groups or modifying the backbone of the BINAP ligand, researchers aim to fine-tune the steric and electronic properties of the resulting ruthenium catalyst, leading to enhanced performance in specific applications. For example, conjugated microporous polymers with a chiral BINAP ligand built into their structure have been shown to be highly effective catalysts for asymmetric hydrogenation. rsc.org
The development of catalysts that operate through different mechanistic pathways is also an area of active investigation. This could lead to catalysts that are effective for a broader range of transformations beyond hydrogenation.
Applications in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates
The ultimate goal of developing highly efficient and selective asymmetric catalysts is their application in the synthesis of complex and valuable organic molecules, particularly pharmaceutical intermediates. This compound and its analogues have already found application in the synthesis of several important compounds.
A classic example is the synthesis of (S)-naproxen, a widely used non-steroidal anti-inflammatory drug. The asymmetric hydrogenation of the corresponding acrylic acid precursor using a Ru-BINAP catalyst is a key step in its industrial production, achieving high yield and enantiomeric excess. iupac.orgresearchgate.net
These catalysts have also been instrumental in the synthesis of intermediates for antidepressants. For instance, the asymmetric hydrogenation of a β-keto ester is a crucial step in a practical synthesis of the antidepressant (R)-fluoxetine. harvard.edu
The ability of Ru-BINAP catalysts to generate chiral alcohols with high enantiopurity makes them valuable tools in the synthesis of a wide range of biologically active molecules. The aforementioned synthesis of syn-sec,tert-diols opens up new avenues for the construction of polyketide natural products. nih.gov
Future research will undoubtedly focus on applying these and newly developed ruthenium catalysts to the synthesis of increasingly complex and challenging targets, including new drug candidates and other high-value chemicals. The continuous improvement of these catalytic systems will play a vital role in enabling more efficient and sustainable routes to these important molecules.
Q & A
Q. What are the structural characteristics and common synthetic routes for (R)-RuCl[(benzene)(BINAP)]Cl?
The complex consists of a Ru(II) center coordinated by a chiral (R)-BINAP ligand (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a benzene molecule, and chloride ligands. The synthesis typically involves reacting RuCl₃ with (R)-BINAP in a benzene-containing solvent under inert conditions. For example, [RuCl(p-cymene)(BINAP)]Cl analogs are synthesized by ligand exchange with Ru precursors like [RuCl₂(p-cymene)]₂ and BINAP in dichloromethane . Crystallization with AgSbF₆ or NH₄PF₆ is often used to isolate the cationic Ru-BINAP species .
Q. What catalytic transformations is this complex commonly used for?
The complex is primarily employed in asymmetric hydrogenation reactions, such as:
- C=C bond hydrogenation : For α,β-unsaturated carbonyl compounds (e.g., β-ketoesters) to produce chiral alcohols with high enantiomeric excess (ee) .
- C=O bond hydrogenation : For ketones and aldehydes, especially in the synthesis of pharmaceuticals like methylphenidate derivatives .
- Transfer hydrogenation : Using methanol or formic acid as hydrogen donors .
Advanced Research Questions
Q. How do reaction parameters influence enantioselectivity in asymmetric hydrogenation using this compound?
Key factors include:
- Additives : Triethylamine (0.5–0.9 equiv.) enhances catalytic activity and ee by deprotonating intermediates or stabilizing transition states .
- Solvent : Protonic solvents (e.g., water, methanol) improve reaction rates and ee compared to non-polar solvents (e.g., benzene) .
- Hydrogen pressure : Higher pressures increase reaction rates but may reduce ee due to competing pathways .
- Temperature : Elevated temperatures (e.g., 80°C) accelerate reactions without significantly compromising selectivity in certain substrates .
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for similar substrates?
Methodological approaches include:
- Substrate positioning : For γ,δ-unsaturated β-ketoesters, the relative positions of the C=C and C=O bonds critically affect ee. Adjacent functional groups yield higher selectivity (e.g., 99% ee for ortho-substituted substrates) .
- Catalyst encapsulation : Sol-gel methods stabilize the catalyst, improving ee (e.g., from 52% to 85% ee for itaconic acid hydrogenation in water vs. THF) .
- Ligand modifications : Using electron-rich BINAP derivatives (e.g., p-tolyl-BINAP) can enhance steric and electronic effects .
Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?
- ¹H/³¹P NMR : To verify ligand coordination and monitor reaction progress .
- X-ray crystallography : Resolves the octahedral geometry of the Ru center and BINAP’s chiral environment .
- Elemental analysis : Validates stoichiometry (e.g., Cl:Ru ratio) .
- HPLC with chiral columns : Quantifies ee in hydrogenation products .
Q. What strategies improve catalyst stability and recyclability?
- Immobilization : Supporting the catalyst on alumina or silica retains ~90% activity after 5 cycles while reducing metal leaching .
- Ionic additives : LiBF₄ removes chloride ions, preventing catalyst deactivation via chloride dissociation .
- Low-temperature storage : Storing at 4°C in anhydrous solvents prevents ligand oxidation .
Methodological Considerations
Q. How should researchers design experiments to optimize substrate scope for asymmetric hydrogenation?
- Screening protocol : Test substrates with varying steric bulk (e.g., aryl vs. alkyl groups) and electronic profiles (e.g., electron-withdrawing substituents).
- Catalyst loading : Start with S/C = 1000–2000 (substrate/catalyst ratio) and adjust based on conversion rates .
- Parallel reactions : Use high-throughput setups to compare solvents (e.g., CH₂Cl₂ vs. MeOH) and additives (e.g., Et₃N vs. LiBF₄) .
Q. What are common pitfalls in characterizing Ru-BINAP complexes, and how can they be avoided?
- Ligand degradation : BINAP may oxidize during synthesis; use Schlenk techniques and O₂-free solvents .
- Aggregation : Ru-BINAP complexes can form oligomers; confirm monomeric structure via diffusion-ordered NMR (DOSY) .
- Chiral inversion : Ensure optical purity by comparing [α]D values with literature data .
Data Contradiction Analysis
Q. Why do some studies report low ee values despite using identical substrates and catalysts?
Discrepancies often arise from:
- Impurity in ligands : Trace moisture or oxidized BINAP reduces chirality transfer. Purify ligands via recrystallization .
- Atmospheric exposure : Ru complexes are sensitive to O₂; use glovebox conditions for catalyst preparation .
- Substrate purity : Residual aldehydes or ketones in starting materials can poison the catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
